3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid
Overview
Description
3,4,5-Trimethyl-1H-pyrrole-2-carboxylic Acid is a heterocyclic organic compound with a pyrrole ring substituted with three methyl groups at positions 3, 4, and 5, and a carboxylic acid group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethyl-1H-pyrrole-2-carboxylic Acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the general approach involves large-scale synthesis using similar condensation and cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethyl-1H-pyrrole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
3,4,5-Trimethyl-1H-pyrrole-2-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes and pigments due to its ability to form stable colored compounds.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethyl-1H-pyrrole-2-carboxylic Acid involves its interaction with various molecular targets and pathways. The electron-rich pyrrole ring allows it to participate in electrophilic substitution reactions, which can modify its structure and activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing its biological activity .
Comparison with Similar Compounds
- 3,5-Dimethyl-1H-pyrrole-2-carboxylic Acid
- 3,4-Dimethyl-1H-pyrrole-2-carboxylic Acid
- 3,4,5-Trimethyl-1H-pyrrole-2-carboxylic Acid Ethyl Ester
Comparison: this compound is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. Compared to its dimethyl counterparts, it exhibits different steric and electronic effects, making it more suitable for specific synthetic applications .
Properties
IUPAC Name |
3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-4-5(2)7(8(10)11)9-6(4)3/h9H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCHSIGGQKWJIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446328 | |
Record name | 3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17106-08-0 | |
Record name | 3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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